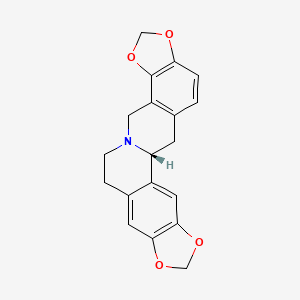
Stylopin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stylopin is a naturally occurring alkaloid found in various plant species. It is known for its complex molecular structure and diverse biological activities. The compound has garnered significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stylopin can be synthesized through a series of chemical reactions starting from simpler organic compounds. One common synthetic route involves the use of (S)-cheilanthifoline as a precursor. The reaction typically requires the presence of NADPH, oxygen, and specific enzymes such as (S)-stylopine synthase . The reaction conditions often include controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound. Chemical synthesis on an industrial scale may involve the use of bioreactors to facilitate enzyme-catalyzed reactions, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Stylopin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms, typically using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group in this compound with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), alkylating agents; often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Stylopin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and as a precursor for synthesizing other bioactive compounds.
Mecanismo De Acción
Stylopin exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in biological systems, leading to a cascade of biochemical reactions. For example, this compound can inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. Its mechanism of action often involves binding to active sites of enzymes or receptors, altering their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Stylopin is unique compared to other similar alkaloids due to its specific molecular structure and biological activities. Similar compounds include:
Berberine: Another alkaloid with antimicrobial and anti-inflammatory properties.
Coptisine: Known for its potential anticancer effects.
Palmatine: Exhibits antimicrobial and anti-inflammatory activities.
This compound stands out due to its distinct molecular interactions and broader range of biological effects, making it a valuable compound for various scientific and medical applications.
Propiedades
Fórmula molecular |
C19H17NO4 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
(1R)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene |
InChI |
InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m1/s1 |
Clave InChI |
UXYJCYXWJGAKQY-OAHLLOKOSA-N |
SMILES isomérico |
C1CN2CC3=C(C[C@@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 |
SMILES canónico |
C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one](/img/structure/B14175050.png)
![9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one](/img/structure/B14175054.png)
![2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester](/img/structure/B14175058.png)
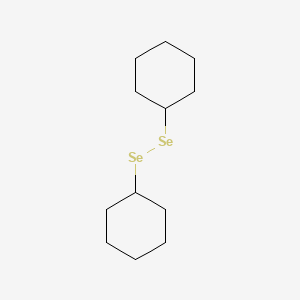
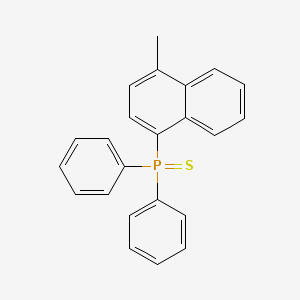
![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)
![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)
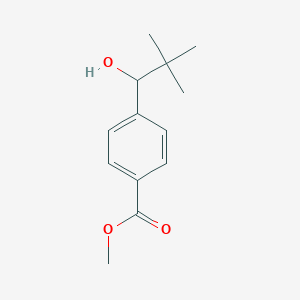
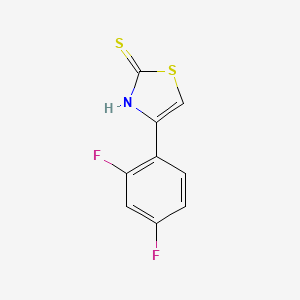

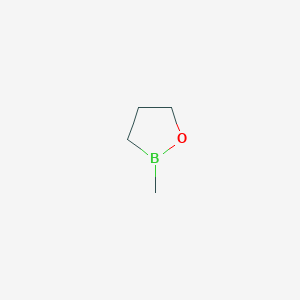
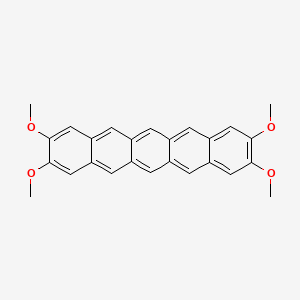
![N-[2-(4-methoxyphenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B14175122.png)
